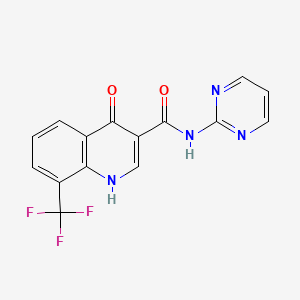
4-hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H9F3N4O2 and its molecular weight is 334.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide (CAS Number: 114350-70-8) is a compound characterized by its unique molecular structure, which includes a quinoline core and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C15H9F3N4O2, with a molecular weight of 334.258 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity, which can influence the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H9F3N4O2 |
| Molecular Weight | 334.258 g/mol |
| CAS Number | 114350-70-8 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that derivatives of quinoline, including the target compound, exhibit significant antimicrobial properties. A study focusing on similar quinoline derivatives demonstrated that compounds with electron-withdrawing groups showed enhanced activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Specifically, compounds with a trifluoromethyl substituent displayed improved inhibition rates against these microorganisms .
Case Study : In one experiment, derivatives of 7-trifluoromethyl-4-hydroxyquinoline were tested against several microbial strains. Among them, certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .
Anticancer Activity
The quinoline scaffold has been linked to anticancer properties due to its ability to interfere with cellular processes. Compounds featuring the 8-hydroxyquinoline nucleus have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that modifications to the quinoline structure can lead to enhanced cytotoxicity against various cancer cell lines .
Research Findings : A derivative exhibiting optimal growth inhibition against cancer cells was noted to have an IC50 value significantly lower than that of unmodified compounds, indicating that structural modifications can lead to improved therapeutic efficacy .
The biological activity of this compound is believed to be linked to its ability to disrupt nucleic acid synthesis and function in microbial and cancerous cells. The electron-withdrawing trifluoromethyl group enhances the compound's interaction with biological targets, thereby increasing its potency.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties.
Case Study: Antimicrobial Efficacy
A study involving derivatives of 7-trifluoromethyl-4-hydroxyquinoline demonstrated remarkable efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa . Some derivatives achieved minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis , indicating potential for development as antituberculosis agents .
Anticancer Applications
The quinoline scaffold is linked to anticancer properties due to its ability to interfere with cellular processes.
Research Findings
In preclinical studies, a derivative of this compound exhibited an IC50 value significantly lower than unmodified compounds, indicating improved therapeutic efficacy. This suggests that structural modifications can lead to enhanced anticancer activity .
Comparative Analysis of Biological Activities
A comparative analysis highlights the biological activities of 4-hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide against various pathogens and cancer cell lines:
Propiedades
IUPAC Name |
4-oxo-N-pyrimidin-2-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)10-4-1-3-8-11(10)21-7-9(12(8)23)13(24)22-14-19-5-2-6-20-14/h1-7H,(H,21,23)(H,19,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCRNEKLCWERBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














